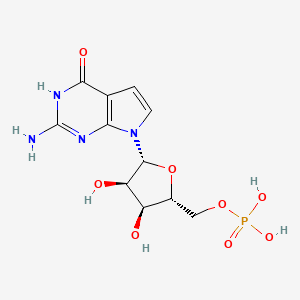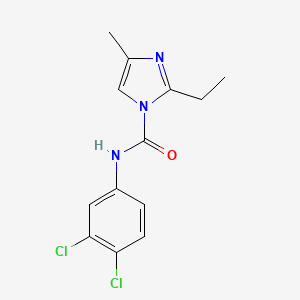
N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dichlorophenyl group attached to an imidazole ring, which is further substituted with ethyl and methyl groups. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst like triphenylphosphine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Propanil: An anilide herbicide with a similar dichlorophenyl group.
DCMU: An algicide and herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
Uniqueness: N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide stands out due to its unique imidazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
85873-15-0 |
|---|---|
Formule moléculaire |
C13H13Cl2N3O |
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2-ethyl-4-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-3-12-16-8(2)7-18(12)13(19)17-9-4-5-10(14)11(15)6-9/h4-7H,3H2,1-2H3,(H,17,19) |
Clé InChI |
HGFPAHJQOPSAFN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


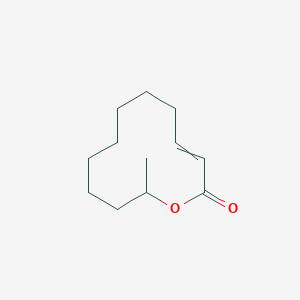

![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)

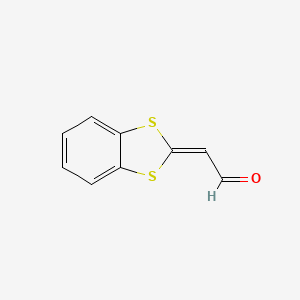
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
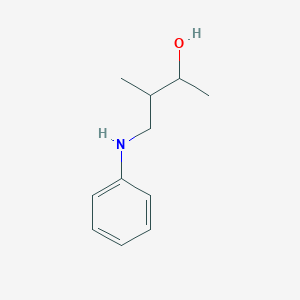


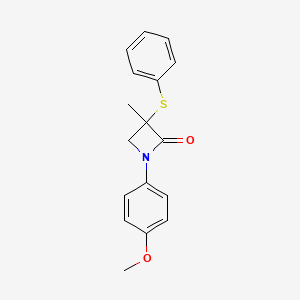
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

